molecular formula C17H22ClF3N2O B10820467 N-(1-tert-butylpiperidin-4-yl)-2-chloro-4-(trifluoromethyl)benzamide

N-(1-tert-butylpiperidin-4-yl)-2-chloro-4-(trifluoromethyl)benzamide

Cat. No.: B10820467
M. Wt: 362.8 g/mol
InChI Key: SLXIKWBDOABMIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CAY10766 involves several key steps:

    Formation of the Benzamide Core: The benzamide core is synthesized through the reaction of 2-chloro-4-(trifluoromethyl)benzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 1-(1,1-dimethylethyl)-4-piperidinamine to yield the benzamide structure.

    Purification: The crude product is purified using recrystallization or chromatography techniques to achieve a high purity level (≥98%).

Industrial Production Methods

In an industrial setting, the production of CAY10766 would likely involve:

    Large-scale synthesis: Utilizing batch reactors for the initial formation of intermediates.

    Continuous flow processes: For the final coupling reactions to improve efficiency and yield.

    Purification: Employing large-scale chromatography or crystallization methods to ensure the compound meets pharmaceutical-grade purity standards.

Chemical Reactions Analysis

Types of Reactions

CAY10766 undergoes several types of chemical reactions:

    Substitution Reactions: The chloro group on the benzene ring can be substituted by nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, although these are less common due to the stability of the trifluoromethyl and piperidine groups.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Mild oxidizing agents like hydrogen peroxide can be used, though the compound’s stability often limits these reactions.

    Reduction: Reducing agents such as lithium aluminum hydride can be employed under controlled conditions.

Major Products

The major products formed from these reactions typically involve modifications to the benzamide core or the piperidine ring, depending on the reagents and conditions used.

Scientific Research Applications

CAY10766 has a broad range of applications in scientific research:

    Chemistry: Used as a reference compound in the study of antiviral agents and their mechanisms.

    Biology: Employed in cell culture studies to investigate its effects on viral entry and replication.

    Medicine: Potential therapeutic applications in treating influenza infections, particularly those resistant to other antiviral drugs.

    Industry: Utilized in the development of antiviral drug formulations and in the screening of compound libraries for antiviral activity.

Mechanism of Action

CAY10766 exerts its antiviral effects by inhibiting the entry of influenza virus-like particles into host cells. It targets the hemagglutinin protein on the surface of the virus, preventing it from binding to host cell receptors. This inhibition blocks the fusion of the viral envelope with the host cell membrane, thereby reducing viral replication and spread .

Comparison with Similar Compounds

Similar Compounds

    Oseltamivir: Another antiviral drug used to treat influenza, but with a different mechanism of action, targeting the neuraminidase enzyme.

    Zanamivir: Similar to oseltamivir, it inhibits neuraminidase but is administered via inhalation.

    Baloxavir marboxil: Inhibits the cap-dependent endonuclease activity of the viral polymerase, differing from CAY10766’s mechanism.

Uniqueness

CAY10766 is unique in its specific inhibition of viral entry through hemagglutinin interaction, which distinguishes it from other antiviral compounds that target different stages of the viral life cycle. This specificity may offer advantages in treating strains of influenza that have developed resistance to neuraminidase inhibitors.

Properties

Molecular Formula

C17H22ClF3N2O

Molecular Weight

362.8 g/mol

IUPAC Name

N-(1-tert-butylpiperidin-4-yl)-2-chloro-4-(trifluoromethyl)benzamide

InChI

InChI=1S/C17H22ClF3N2O/c1-16(2,3)23-8-6-12(7-9-23)22-15(24)13-5-4-11(10-14(13)18)17(19,20)21/h4-5,10,12H,6-9H2,1-3H3,(H,22,24)

InChI Key

SLXIKWBDOABMIE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1CCC(CC1)NC(=O)C2=C(C=C(C=C2)C(F)(F)F)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.